6-Fluorohomovanillic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107610-23-1 |
|---|---|
Molecular Formula |
C9H9FO4 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
InChI Key |
JPDCBZYVMUTEFB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
Other CAS No. |
107610-23-1 |
Synonyms |
6-FLHVA 6-fluoro-homovanillic acid 6-fluorohomovanillic acid |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Formation of 6 Fluorohomovanillic Acid
Impact of Enzyme Inhibitors on 6-Fluorohomovanillic Acid Metabolic Flux
Modulation by COMT and MAO-A Inhibitors in Metabolic Pathways
The enzymatic pathways that produce this compound can be significantly altered by the use of specific enzyme inhibitors, particularly those targeting Catechol-O-methyltransferase (COMT) and Monoamine Oxidase A (MAO-A). nih.govnih.gov These inhibitors are employed to modulate the metabolism of 6-FDOPA and its derivatives, thereby influencing the relative concentrations of its various metabolites, including 6-FHVA. turkupetcentre.netnih.gov
Inhibitors of COMT block the O-methylation step in the metabolic cascade. nih.govresearchgate.net This action prevents the conversion of 6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC) to 6-FHVA and also the conversion of 6-fluorodopamine (B1211029) (6-FDA) to 6-fluoro-3-methoxytyramine. nih.gov Similarly, MAO-A inhibitors block the oxidative deamination of 6-FDA, preventing its conversion to FDOPAC. frontiersin.org
The strategic use of these inhibitors allows for the manipulation of the metabolic pathway to enhance the concentration of specific intermediates for imaging purposes, while concurrently reducing the production of others like 6-FHVA. nih.gov
Table 1: Effect of Enzyme Inhibitors on this compound (6-FHVA) Formation
| Inhibitor(s) | Target Enzyme(s) | Primary Effect on Metabolic Pathway | Impact on 6-FHVA Levels |
| COMT Inhibitor | Catechol-O-methyltransferase (COMT) | Blocks O-methylation of 6-FDA and FDOPAC. nih.govnih.gov | Decreased |
| MAO-A Inhibitor | Monoamine Oxidase A (MAO-A) | Blocks oxidative deamination of 6-FDA. nih.gov | Decreased |
| Combined COMT and MAO-A Inhibitors | COMT and MAO-A | Blocks both major breakdown pathways of 6-FDA, leading to its accumulation. nih.gov | Significantly Decreased |
| Carbidopa (B1219) | Aromatic L-amino acid decarboxylase (AADC) | Inhibits peripheral conversion of 6-FDOPA to 6-FDA, increasing 6-FDOPA bioavailability to the brain. osti.govmedscape.com | Decreased |
Comparative Analysis of this compound Metabolism Across Different Biological Systems
The metabolism of 6-fluoro-L-DOPA (6-FDOPA) and the subsequent formation of its metabolites, including this compound (6-FHVA), exhibit notable differences across various biological systems, such as rats, monkeys, and humans. osti.govnih.govnih.gov While the fundamental metabolic pathways are qualitatively similar, the rate and extent of formation of specific metabolites can vary significantly. nih.govsnmjournals.org
In studies comparing the metabolism of 6-FDOPA and L-DOPA in rats, it was observed that 6-[18F]Fluorodopamine was a major metabolite in the striatum. nih.gov However, the rate of 3-O-methylation of [18F]FDOPA in the periphery was found to exceed that of [3H]L-DOPA. nih.gov In rat brain, other metabolites analogous to those of dopamine (B1211576), including the precursor to 6-FHVA, represented a smaller fraction of the total radioactivity. nih.gov A study using aggregating fetal rat brain cell cultures found that while 6-fluorodopamine and 6-fluoro-3,4-dihydroxyphenylacetic acid were formed, fluorohomovanillic acid was not detected intracellularly in these cultures. nih.gov
In primates, such as rhesus and cynomolgus monkeys, the metabolism of 6-FDOPA has been extensively studied. nih.govnih.gov In the striatum of rhesus monkeys, 6-FDOPA was metabolized to 6-fluorodopamine, 3,4-dihydroxy-6-[18F]fluorophenylacetic acid, and 6-[18F]fluorohomovanillic acid. nih.gov The pattern of metabolites was qualitatively similar to that of L-DOPA, although 6-fluorodopamine was synthesized at a faster rate than dopamine. nih.gov
In humans, the peripheral metabolism of 6-FDOPA is extensive. osti.govsnmjournals.org Following administration, metabolites include 3-O-methyl-6-[18F]fluoro-L-DOPA, 6-[18F]fluorodopamine sulfate (B86663), and [18F]fluoro-homovanillic acid. osti.gov The use of carbidopa to inhibit peripheral AADC significantly alters this profile, leading to an increase in 3-O-methyl-6-fluoro-L-DOPA and a decrease in 6-fluorodopamine sulfate and this compound levels in plasma. osti.gov A key difference noted between the in vivo metabolism of 6-FDOPA and L-DOPA in humans was the formation of large amounts of 6-fluorodopamine compared to dopamine, suggesting that AADC decarboxylates 6-FDOPA more rapidly. snmjournals.org
These species-specific differences in enzyme kinetics and metabolic handling are crucial for the interpretation of data derived from animal models and their extrapolation to human studies. sci-hub.se
Table 2: Comparative Metabolism of 6-FDOPA Leading to 6-FHVA Across Species
| Species | Primary Research Finding | Key Metabolites Detected | Reference |
| Rat | Faster peripheral 3-O-methylation of 6-FDOPA compared to L-DOPA. nih.gov Fluorohomovanillic acid not detected intracellularly in fetal brain cell cultures. nih.gov | 6-Fluorodopamine, 3-O-methyl-6-fluoro-L-DOPA, 6-fluoro-3,4-dihydroxyphenylacetic acid. nih.govnih.gov | nih.govnih.gov |
| Monkey (Rhesus, Cynomolgus) | Qualitatively similar metabolite pattern to L-DOPA in the striatum, but faster synthesis of 6-fluorodopamine. nih.gov | 6-Fluorodopamine, 3,4-dihydroxy-6-fluorophenylacetic acid, this compound. nih.govnih.gov | nih.govnih.gov |
| Human | Extensive peripheral metabolism. Faster decarboxylation of 6-FDOPA to 6-fluorodopamine compared to L-DOPA. snmjournals.org Carbidopa pretreatment significantly alters metabolite profile. osti.gov | 3-O-methyl-6-fluoro-L-DOPA, 6-Fluorodopamine sulfate, this compound. osti.govsnmjournals.org | osti.govsnmjournals.org |
Radiosynthesis and Isotopic Labeling of 6 Fluorohomovanillic Acid Analogues for Advanced Research
Strategies for [18F]-Labeling of 6-Fluorohomovanillic Acid Precursors
The introduction of the positron-emitting isotope fluorine-18 (B77423) (18F) into a precursor molecule is a critical step in the synthesis of radiotracers like 6-[18F]FDOPA, a precursor to 6-[18F]fluorohomovanillic acid ([18F]FHVA) in vivo. The primary strategies for this labeling can be broadly categorized into electrophilic and nucleophilic fluorination.
Initially, electrophilic fluorination was the predominant method. This approach involves the use of electrophilic fluorinating agents such as [18F]F2 gas or [18F]acetylhypofluorite. nih.govnih.gov These agents react with electron-rich precursors, often organometallic derivatives like stannyl (B1234572) or mercurial compounds, to achieve fluorodestannylation or fluorodemercuration. snmjournals.org While effective in achieving regioselectivity, electrophilic methods often result in low molar activity due to the co-production of non-radioactive carrier fluorine. nih.gov
To overcome the limitations of electrophilic methods, nucleophilic fluorination strategies have been extensively developed. These methods utilize the readily available, no-carrier-added (n.c.a.) [18F]fluoride ion, which is produced in a cyclotron. mdpi.comsnmjournals.org Nucleophilic aromatic substitution (SNAr) is a common approach where a precursor molecule is activated with electron-withdrawing groups in positions ortho or para to a leaving group, facilitating the attack by the [18F]fluoride ion.
A significant advancement in nucleophilic labeling has been the development of multi-step synthesis routes starting from protected amino acid precursors. snmjournals.org For instance, a common precursor is a benzaldehyde (B42025) derivative which undergoes 18F-fluorination, followed by a series of reactions including reduction, halogenation, alkylation, and hydrolysis to yield the final product. nih.gov Another innovative approach involves the use of diaryliodonium salts or spirocyclic iodonium (B1229267) ylides as precursors for 18F-fluorination. More recently, transition-metal-mediated radiofluorination, using copper or nickel complexes, has emerged as a promising strategy, offering high reactivity and selectivity. osti.gov
The choice of precursor is paramount for a successful radiosynthesis. For example, (S)-N-Trityl–5– formyl-4-methoxy-methylene-2-nitro-phenylalanine tert-butyl ester has been used as a precursor in cassette-based automated synthesis. Another precursor, a trimethylammonium veratraldehyde triflate, has been employed for the asymmetric synthesis of 6-[18F]fluoro-L-dopa. researchgate.net The development of novel precursors, such as pinacol (B44631) boronate esters, has enabled fully automated, one-pot, two-step syntheses. osti.gov
| Labeling Strategy | Fluorinating Agent | Precursor Type | Key Features |
| Electrophilic Fluorination | [18F]F2, [18F]acetylhypofluorite | Organometallic (stannyl, mercurial) | Good regioselectivity, low molar activity. snmjournals.orgnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | [18F]Fluoride | Activated aromatic rings | High molar activity, requires activating groups. |
| Multi-step Nucleophilic Synthesis | [18F]Fluoride | Protected amino acids, benzaldehydes | Complex but allows for high enantiomeric purity. nih.govsnmjournals.org |
| Transition-Metal-Mediated Fluorination | [18F]Fluoride | Various | High reactivity and selectivity. osti.gov |
| Diaryliodonium Salts/Spirocyclic Iodonium Ylides | [18F]Fluoride | Iodonium compounds | Alternative nucleophilic approach. |
Regioselective Radiosynthesis Techniques for 6-[18F]Fluoro-L-DOPA
Achieving regioselectivity, the precise placement of the 18F atom at the 6-position of the L-DOPA molecule, is crucial for the biological activity and imaging properties of the resulting radiotracer. nih.gov Both electrophilic and nucleophilic methods have been refined to ensure high regioselectivity.
In electrophilic synthesis, the use of organometallic precursors, particularly trimethylstannyl derivatives, has been a cornerstone of regioselective fluorodestannylation. snmjournals.orgabx.de This method is highly regioselective and has been adapted for routine production. snmjournals.org For example, regioselective fluorination of a protected phosgene (B1210022) derivative of L-dopa with [18F]acetylhypofluorite has been shown to yield 6-[18F]fluoro-L-dopa with 95% radiochemical purity. nih.gov In contrast, using [18F]F2 with the same substrate resulted in a mixture of isomers. nih.gov
Nucleophilic approaches to regioselective synthesis often involve more intricate multi-step procedures. nih.gov A common strategy begins with the nucleophilic fluorination of a substituted benzaldehyde, such as 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) (nitroveratraldehyde) or 6-nitropiperonal. nih.gov The resulting fluorinated aldehyde then undergoes condensation with a compound like phenyloxazolone, followed by hydrolysis to yield the D,L-racemic mixture of 6-[18F]fluoro-DOPA, which can then be resolved. nih.gov
Another sophisticated method involves the asymmetric synthesis starting from a chiral precursor. researchgate.net For instance, alkylation of (S)-1-tert-boc-2-tert-butyl-3-methyl-4-imidazolidinone with a fluorinated electrophilic agent, followed by hydrolysis and purification, yields the desired L-isomer with high enantiomeric purity. researchgate.net The development of new precursors, such as (2S,5S)-tert.-butyl-5-(4-benzyloxy-2-fluoro-formylbenzyl)-2-tert.-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, has enabled a more efficient nucleophilic radiosynthesis of 6-[18F]fluoro-L-DOPA. snmjournals.org This three-step synthesis, involving 18F-labeling, a Baeyer-Villiger oxidation, and hydrolysis, has shown promising results. snmjournals.org
| Technique | Precursor | Key Steps | Radiochemical Yield (Decay Corrected) | Synthesis Time | Enantiomeric Purity |
| Electrophilic Fluorodestannylation | Trimethylstannyl-L-DOPA derivative | Fluorination with [18F]F2, hydrolysis | ~25% | ~50 min | >99% |
| Electrophilic Fluorination | Protected L-DOPA phosgene derivative | Fluorination with [18F]acetylhypofluorite, hydrolysis | 21 ± 4% nih.gov | ~40-50 min nih.gov | High |
| Nucleophilic Displacement | Nitroveratraldehyde | Fluorination, condensation, hydrolysis, HPLC purification | 10% nih.gov | 100 min nih.gov | >99% (after chiral resolution) |
| Asymmetric Nucleophilic Synthesis | Trimethylammonium veratraldehyde triflate | Fluorination, conversion to iodide, alkylation, hydrolysis, HPLC | 23 ± 6% researchgate.net | 90 min researchgate.net | >96% |
| Three-Step Nucleophilic Synthesis | (S)-BOC-BMI-derivative | 18F-labeling, Baeyer-Villiger oxidation, hydrolysis, HPLC | ~22% snmjournals.org | 105 min snmjournals.org | >98% |
Automation in Radiotracer Production Relevant to this compound Studies
The automation of radiotracer synthesis is essential for ensuring reproducible, safe, and cGMP (current Good Manufacturing Practice) compliant production, particularly for widely used radiopharmaceuticals like [18F]FDOPA. researchgate.netrsc.org Several commercially available automated synthesis modules, such as the GE FASTlab, Raytest SynChrom R&D, and NEPTIS synthesizer, have been adapted for the production of [18F]FDOPA and other 18F-labeled tracers. mdpi.comsnmjournals.orgsemanticscholar.org
These automated systems typically utilize disposable cassettes containing all the necessary reagents and cartridges for the synthesis and purification, minimizing manual intervention and the risk of contamination. nih.govsnmjournals.org The synthesis process in an automated module generally involves several key steps:
[18F]Fluoride Trapping and Elution: The [18F]fluoride produced by a cyclotron is trapped on an anion exchange cartridge (e.g., QMA) and then eluted into the reaction vessel. mdpi.comsnmjournals.org
Azeotropic Drying: The eluted [18F]fluoride is dried to remove any residual water, which is crucial for the efficiency of the subsequent nucleophilic fluorination step. mdpi.com
Radiofluorination: The precursor, dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is added to the dried [18F]fluoride, and the reaction is heated to facilitate the labeling. mdpi.comcam.ac.uk
Purification of the Intermediate: The labeled intermediate is often purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted fluoride (B91410) and other impurities. mdpi.comsnmjournals.org
Subsequent Reactions: Depending on the synthesis route, further reactions such as oxidation (e.g., Baeyer-Villiger oxidation with mCPBA) and hydrolysis are performed within the automated module. mdpi.comsnmjournals.org
Final Purification and Formulation: The final product is purified, often using a combination of SPE cartridges, and then formulated in a biocompatible buffer solution, ready for quality control and subsequent use. snmjournals.org Some automated methods may still incorporate a semi-preparative HPLC step for final purification. mdpi.comsnmjournals.org
The use of these automated platforms has significantly improved the reliability and yield of [18F]FDOPA production. For instance, cassette-based production on a GE Fastlab 2 module has reported uncorrected radiochemical yields of 9.3-9.8% with a synthesis time of approximately 140 minutes. nih.govsnmjournals.org Similarly, the Raytest SynChrom R&D module has achieved a radiochemical yield of 15% in 120 minutes. mdpi.comsemanticscholar.org These automated systems are versatile and can be adapted for the synthesis of a wide variety of 18F-labeled radiopharmaceuticals, facilitating both clinical diagnostics and advanced research. researchgate.net
| Automated System | Precursor | Key Synthesis Steps | Radiochemical Yield (uncorrected) | Total Synthesis Time | Reference |
| GE Fastlab 2 | FDOPA cassette (ABX) | Nucleophilic fluorination, SPE purification, oxidation, hydrolysis | 9.3 - 9.8% | ~140 min | nih.govsnmjournals.org |
| Raytest SynChrom R&D | ABX 1336 | Nucleophilic fluorination, C18 purification, Baeyer-Villiger oxidation, hydrolysis, semi-preparative HPLC | 15% | 120 min | mdpi.comsemanticscholar.org |
| NEPTIS | FDOPA cassette (ABX) | Nucleophilic fluorination, oxidation, hydrolysis, cartridge purification | 6 ± 1.2% | 90 min | |
| CFN-MPS200 | Not specified | Three-pot reaction, HPLC purification | 9.1 ± 2.3% (decay corrected) | 91 ± 8 min | snmjournals.org |
Advanced Analytical Methodologies for 6 Fluorohomovanillic Acid Quantification and Characterization in Research
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a molecule like 6-Fluorohomovanillic acid, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for analyzing electroactive compounds, making it ideal for dopamine (B1211576) and its metabolites. mdpi.comlcms.cz The technique is recognized for its speed and selectivity, often allowing for direct analysis without complex derivatization procedures. mdpi.comnih.govresearchgate.net While protocols specifically for this compound are not widely published, the methods developed for HVA are directly applicable.
The principle of HPLC-ECD involves the separation of the analyte on an HPLC column, typically a reverse-phase (RP) column, followed by detection using an electrochemical cell. mdpi.comprotocols.io In the detector, a specific voltage is applied to a working electrode, causing the analyte of interest to undergo an oxidation or reduction reaction. lcms.czlcms.cz This electron transfer generates a current that is proportional to the analyte's concentration. For HVA and similar phenolic compounds, an oxidative potential is applied. mdpi.com
The sensitivity of ECD allows for the quantification of very low concentrations of analytes, with limits of detection (LOD) often in the picomolar to femtomolar range. mdpi.comlcms.cz Glassy carbon is a commonly used working electrode material due to its good reproducibility and sensitivity. mdpi.comnih.gov Optimization of the mobile phase composition, pH, and detector potential is crucial for achieving high sensitivity and resolution. protocols.ionih.gov
Table 1: Typical HPLC-ECD Parameters for Homovanillic Acid (HVA) Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Reverse-Phase C18 | mdpi.com |
| Mobile Phase | Acetate/citrate buffer with methanol (B129727) or acetonitrile | protocols.io |
| pH | ~4.65 | protocols.io |
| Flow Rate | 1.0 mL/min | protocols.io |
| Working Electrode | Glassy Carbon (GC) | mdpi.comnih.gov |
| Detection Potential | +0.7 V vs. Ag/AgCl | mdpi.comprotocols.io |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. wikipedia.org This synergy makes it an indispensable tool for metabolite profiling and the identification of compounds in complex matrices like biological fluids. nih.govwikipedia.org LC-MS is particularly well-suited for analyzing polar and thermally labile compounds that are not easily handled by gas chromatography. wikipedia.org
For this compound, LC-MS offers several advantages. It can separate the analyte from a complex mixture, and the mass spectrometer provides its molecular weight and fragmentation data, which aids in its unequivocal identification. wikipedia.org LC-MS is widely used for the detection of drug metabolites and in metabolomics to gain a comprehensive view of the metabolites present in a sample. wikipedia.orgnews-medical.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for accurate quantification even at very low levels. nih.gov
Recent advances in LC-high-resolution mass spectrometry (LC-HRMS) have established it as a standard method for detecting fluorinated residuals. chromatographyonline.com The workflow for non-targeted screening often involves LC-quadrupole time-of-flight (QTOF) or LC-orbital ion trap systems to identify fluorinated analytes. chromatographyonline.com For some molecules with poor ionization efficiency, chemical derivatization can be employed prior to LC-MS analysis to enhance sensitivity. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Dopamine Metabolites
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is a critical tool for molecular identification, structural elucidation, and quantification. When coupled with a separation technique like gas chromatography, it becomes a gold standard for the specific identification of many organic compounds. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is a highly specific and sensitive method, often considered a "gold standard" for forensic substance identification. wikipedia.org The technique is widely applied in the analysis of volatile and semi-volatile organic molecules, including various metabolites. thermofisher.com
For the analysis of acidic compounds like HVA and, by extension, this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.govresearchgate.net This is commonly achieved by converting the acidic and hydroxyl functional groups into less polar and more volatile esters and ethers. A frequent method involves silylation using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net
After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. nist.gov Quantitative analysis is often performed using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte, greatly improving sensitivity and selectivity. oup.comnih.gov
Table 2: GC-MS Analysis of Homovanillic Acid (HVA)
| Step | Description | Reagents/Details | Source(s) |
|---|---|---|---|
| Sample Preparation | Extraction from biological matrix (e.g., urine) using an organic solvent. | Ethyl acetate | researchgate.net |
| Derivatization | Conversion to a volatile trimethylsilyl (B98337) (TMS) derivative. | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in pyridine. | nih.govresearchgate.net |
| Separation | Gas Chromatography (GC) separates the derivatized analyte. | Capillary column. | thermofisher.com |
| Detection | Mass Spectrometry (MS) provides mass-to-charge ratio and fragmentation pattern. | Electron Ionization (EI), Selected Ion Monitoring (SIM) for quantification. | oup.comnih.gov |
Spectroscopic Investigations of this compound Molecular Structure
Spectroscopic techniques are essential for elucidating the molecular structure of compounds by probing how they interact with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.govresearchgate.net An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This method probes the vibrational modes of a molecule; when the molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. nih.gov The resulting spectrum is a plot of absorbance versus frequency (wavenumber), which acts as a unique molecular "fingerprint." researchgate.net
For the structural characterization of this compound, FT-IR can confirm the presence of its key functional groups. The spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C=C and C-H stretching), the ether linkage (C-O stretching), and the carbon-fluorine bond (C-F stretching). ijsr.netmdpi.com The identification of the C-F stretching vibration, which typically appears in the 1300-1000 cm⁻¹ region for fluoro-benzenes, would be a key indicator of successful fluorination. ijsr.net Analysis of the precise frequencies, shapes, and intensities of these bands provides valuable information about the molecule's structure. nih.gov
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | mdpi.com |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | mdpi.com |
| Aromatic Ring | C-H stretch | ~3000 | acs.org |
| Aromatic Ring | C=C stretch | 1600 - 1450 | acs.org |
| Ether/Phenol (B47542) | C-O stretch | 1300 - 1000 | mdpi.com |
| Carbon-Fluorine | C-F stretch | 1300 - 1000 | ijsr.netmdpi.com |
FT-Raman Spectroscopy and Vibrational Analysis
FT-Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. In the analysis of this compound, FT-Raman spectroscopy, often complemented by theoretical density functional theory (DFT) calculations, allows for the comprehensive assignment of its fundamental vibrational modes. nih.govcapes.gov.br
The FT-Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its various functional groups, including the aromatic ring, the carboxylic acid moiety, the methoxy (B1213986) group, and the C-F bond. The analysis of these bands can reveal subtle structural details and conformational information. researchgate.netsemanticscholar.org
Detailed Research Findings:
Vibrational analysis of molecules structurally related to this compound, such as other substituted benzoic acids and phenols, provides a basis for assigning the observed Raman bands. researchgate.netsemanticscholar.orgmdpi.com For instance, studies on 3-methoxy-2,4,5-trifluorobenzoic acid and 2,3-difluoro phenol have demonstrated the utility of combining experimental FT-Raman data with DFT calculations to achieve accurate vibrational assignments. nih.govresearchgate.net
The key vibrational modes for this compound can be predicted based on these related compounds. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The vibrations of the carboxylic acid group are particularly informative, with the C=O stretching mode expected to be a strong band around 1650-1700 cm⁻¹. The O-H stretching of the carboxylic acid and the phenolic hydroxyl group would likely appear as broad bands in the FT-IR spectrum but can sometimes be observed in the Raman spectrum as well.
The presence of the fluorine substituent introduces specific vibrational modes. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, though its intensity in Raman spectra can be variable. The methoxy group (-OCH₃) will exhibit characteristic stretching and bending vibrations. The CH₃ asymmetric and symmetric stretching modes are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.
A representative table of predicted FT-Raman vibrational frequencies for this compound, based on analyses of similar compounds, is presented below.
Interactive Data Table: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Responsible |
| Aromatic C-H Stretch | ~3070 | Benzene (B151609) Ring |
| Methoxy C-H Asymmetric Stretch | ~2955 | -OCH₃ |
| Methoxy C-H Symmetric Stretch | ~2840 | -OCH₃ |
| Carboxylic Acid C=O Stretch | ~1680 | -COOH |
| Aromatic Ring C=C Stretch | ~1610, ~1590 | Benzene Ring |
| Carboxylic Acid C-O Stretch | ~1300 | -COOH |
| C-F Stretch | ~1250 | Aromatic C-F |
| Phenolic C-O Stretch | ~1210 | Phenolic -OH |
| Methylene (B1212753) CH₂ Scissoring | ~1430 | -CH₂-COOH |
| Aromatic Ring Breathing | ~820 | Benzene Ring |
These assignments are based on comparisons with published data for compounds like fluorophenols, methoxybenzoic acids, and other polyphenolic compounds. nih.govresearchgate.netsemanticscholar.org The precise wavenumbers can be influenced by factors such as intermolecular hydrogen bonding and the specific solid-state packing of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. numberanalytics.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular framework.
In ¹H NMR, the chemical shifts and coupling constants of the proton signals reveal the connectivity of the atoms. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern on the benzene ring. The methylene protons of the acetic acid side chain and the methoxy protons will have characteristic signals in the upfield region.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, carboxylic, methoxy). The broad chemical shift range in ¹³C NMR helps to resolve all carbon signals clearly. oregonstate.edu
The presence of a fluorine atom allows for ¹⁹F NMR studies, which is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying fluorinated compounds. man.ac.uklcms.czwikipedia.org The ¹⁹F chemical shift is very sensitive to the electronic environment, and coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial structural information. man.ac.ukwikipedia.org
Detailed Research Findings:
A predicted set of NMR data for this compound is presented in the table below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~148.0 (C-O) |
| 2 | - | ~146.0 (C-O) |
| 3 | ~6.8 (d) | ~114.0 (CH) |
| 4 | ~7.0 (d) | ~122.0 (CH) |
| 5 | - | ~125.0 (C-CH₂) |
| 6 | - | ~118.0 (d, J_CF) (C-F) |
| Methylene (-CH₂-) | ~3.5 (s) | ~35.0 |
| Carboxyl (-COOH) | ~12.2 (s, broad) | ~173.0 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~56.0 |
Note: 'd' denotes a doublet, 's' a singlet. J_CF represents the coupling constant between carbon and fluorine.
Beyond structural elucidation, NMR is a powerful tool for studying non-covalent interactions between small molecules like this compound and biological macromolecules, such as proteins. researchgate.netmdpi.comnih.govuniversiteitleiden.nl Techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY can be employed to identify binding events and map the interaction interface at an atomic level. universiteitleiden.nlazolifesciences.com In a typical CSP experiment, the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein is monitored upon titration with the small molecule. Changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding interaction. nih.govuniversiteitleiden.nl This approach can provide valuable insights into the mechanism of action of this compound in biological systems.
Kinetic Analysis and Compartmental Modeling of 6 Fluorohomovanillic Acid in Biological Systems
Tracer Kinetic Models for [18F]FDOPA and 6-[18F]Fluorohomovanillic Acid Metabolism
Tracer kinetic models are essential for quantifying biological processes from dynamic PET data. For [18F]FDOPA, these models describe its journey from the bloodstream into the brain, its conversion to 6-[18F]fluorodopamine ([18F]FDA), and the subsequent metabolism into various byproducts, including 6-[18F]fluorodihydroxyphenylacetic acid ([18F]FDOPAC) and 6-[18F]fluorohomovanillic acid ([18F]FHVA). researchgate.net
The metabolism of [18F]FDOPA is a multi-step process. After crossing the blood-brain barrier, [18F]FDOPA is decarboxylated by aromatic amino acid decarboxylase (AADC) to form [18F]FDA. This [18F]FDA can be stored in presynaptic vesicles or metabolized by monoamine oxidase (MAO) to [18F]FDOPAC, which is then converted to 6-[18F]FHVA by catechol-O-methyltransferase (COMT). researchgate.netnih.gov Another significant metabolite is 3-O-methyl-6-fluoro-L-DOPA (3-OMFD), formed from [18F]FDOPA by COMT in the periphery and, to a lesser extent, in the brain. snmjournals.org
Compartmental models are mathematical frameworks that simplify these complex biological pathways into a series of interconnected compartments, each representing a distinct state of the tracer. researchgate.net A common model for [18F]FDOPA metabolism includes compartments for [18F]FDOPA in plasma and tissue, [18F]FDA, and the combined pool of its acidic metabolites ([18F]FDOPAC and 6-[18F]FHVA), often denoted as [18F]FMET. researchgate.net Some models also account for the vesicular storage of [18F]FDA. nih.gov The exchange of the tracer between these compartments is described by a set of first-order rate constants.
The development of these models has been informed by direct measurement of [18F]FDOPA and its metabolites in brain tissue at various time points after injection. For instance, studies in nonhuman primates have detailed the time course of the appearance of 6-[18F]FHVA in different brain regions. nih.govresearchgate.net These studies have shown that a model incorporating both a slow and a fast turnover rate for [18F]FDA provides a better fit to the experimental data, accurately predicting the observed concentrations of metabolites like 6-[18F]FHVA. nih.govresearchgate.net
Estimation of Rate Constants for 6-Fluorohomovanillic Acid Formation and Elimination
The rates of formation and elimination of 6-[18F]FHVA are critical parameters in the kinetic modeling of [18F]FDOPA PET data. These rates are represented by rate constants within the compartmental model. The formation of 6-[18F]FHVA is a two-step process from [18F]FDA, involving the enzymes MAO and COMT. researchgate.netnih.gov The elimination of 6-[18F]FHVA from the brain is generally considered to occur via passive diffusion. nih.gov
Studies have shown that the turnover of [18F]FDA and its metabolites is a significant factor that, if not accounted for, can lead to an underestimation of the true rate of [18F]FDOPA consumption in the brain. jneurosci.org The rate constant for the elimination of [18F]fluorodopamine and its deaminated metabolites ([18F]FDOPAC and 6-[18F]FHVA) from the brain has been quantified in various studies. jneurosci.org
The table below presents a simplified overview of the key processes and the enzymes involved in the formation and elimination of this compound.
| Process | Precursor | Product | Key Enzyme(s) |
| Formation | 6-Fluorodopamine (B1211029) | 6-Fluorodihydroxyphenylacetic acid | Monoamine Oxidase (MAO) |
| 6-Fluorodihydroxyphenylacetic acid | This compound | Catechol-O-methyltransferase (COMT) | |
| Elimination | This compound | N/A | Passive Diffusion from Brain |
Quantitative Assessment of Dopamine (B1211576) Turnover Rates using 6-[18F]Fluorohomovanillic Acid Analogues
The rate of appearance of 6-[18F]FHVA and other metabolites of [18F]FDOPA provides a window into the turnover rate of dopamine in the brain. A higher rate of dopamine turnover would lead to a more rapid formation and accumulation of these metabolites. By using kinetic models that explicitly account for the formation and elimination of 6-[18F]FHVA, it is possible to quantitatively assess dopamine turnover.
Research has demonstrated that an increased dopamine turnover is a compensatory mechanism in early Parkinson's disease. oup.com Furthermore, studies in patients with schizophrenia have revealed an elevated turnover of [18F]fluorodopamine, as evidenced by an increased fractional rate constant for the catabolism and elimination of [18F]fluorodopamine and its metabolites. jneurosci.org This was accompanied by an increased intrinsic blood-brain clearance of [18F]FDOPA after correcting for the loss of its metabolites. jneurosci.org
The effective distribution volume (EDV) of the tracer, which is mathematically related to the ratio of the uptake rate constant (Ki) to the loss rate constant (kloss), serves as an inverse measure of dopamine turnover. oup.com A lower EDV suggests a higher turnover rate. This approach has been used to demonstrate age-dependent differences in dopamine dynamics and disease-induced alterations in dopamine turnover in Parkinson's disease. oup.com
The table below summarizes findings from a study in nonhuman primates, illustrating the distribution of [18F]FDOPA and its metabolites, including 6-[18F]FHVA, in the striatum at two different time points. nih.govresearchgate.net This data is crucial for validating kinetic models used to assess dopamine turnover.
| Compound | Percentage of Total Radioactivity in Striatum (30 min) | Percentage of Total Radioactivity in Striatum (90 min) |
| [18F]FDOPA | 5% | 2% |
| [18F]FDA | 39% | 23% |
| [18F]FDOPAC | 12% | 3% |
| 6-[18F]FHVA | 14% | 34% |
| 3-OMFD | 29% | 39% |
Compartmental Model Development for Central Dopaminergic Structures
The striatum, with its high density of dopaminergic neurons, and the cerebellum, often used as a reference region due to its low dopaminergic innervation, are key areas of interest in [18F]FDOPA PET studies. The kinetics of [18F]FDOPA and its metabolites, including 6-[18F]FHVA, differ significantly between these two regions.
In the striatum, there is substantial conversion of [18F]FDOPA to [18F]FDA, which is then metabolized to [18F]FDOPAC and 6-[18F]FHVA. nih.govresearchgate.net This leads to a characteristic plateau-shaped time-activity curve, reflecting the trapping and metabolism of the tracer. snmjournals.org Consequently, a more complex compartmental model, often a three-compartment model, is required to accurately describe the kinetics in the striatum. snmjournals.org
In contrast, the cerebellum shows much lower specific uptake and metabolism of [18F]FDOPA. The majority of the radioactivity in the cerebellum is attributed to unbound [18F]FDOPA and its peripherally formed metabolite, 3-OMFD. nih.govresearchgate.net Therefore, a simpler two-compartment model is often sufficient to describe the kinetics in the cerebellum. snmjournals.org
A significant challenge in [18F]FDOPA PET data analysis is accounting for the contribution of its various radiolabeled metabolites, including 6-[18F]FHVA, to the total measured radioactivity in the brain. As these metabolites are also labeled with 18F, the PET scanner cannot distinguish them from the parent tracer, [18F]FDOPA.
Failure to correct for the presence of these metabolites can lead to inaccuracies in the estimated kinetic parameters. For instance, the presence of the brain-penetrating metabolite 3-OMFD can confound the measurement of [18F]FDOPA uptake. Similarly, the formation and subsequent clearance of [18F]FDOPAC and 6-[18F]FHVA must be modeled to accurately determine the rate of dopamine synthesis and turnover. jneurosci.org
To address this, arterial blood sampling is often performed during the PET scan to measure the time course of [18F]FDOPA and its major radiolabeled metabolites in the plasma. This "metabolite-corrected arterial input function" is then used in the kinetic modeling to separate the contribution of each compound to the brain's radioactivity signal. nih.gov Furthermore, advanced compartmental models that explicitly include compartments for the key metabolites are employed to dissect their individual contributions to the PET signal within the brain tissue itself. researchgate.net
Theoretical and Computational Studies of 6 Fluorohomovanillic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. rsc.org For 6-Fluorohomovanillic acid, these computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing its molecular behavior. wikipedia.orgchimicatechnoacta.ru
Density Functional Theory (DFT) for Optimized Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org Calculations are typically performed at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to determine the optimized molecular geometry and vibrational frequencies of the compound in its ground state. chimicatechnoacta.ruirjweb.comirjweb.com This process establishes the most stable three-dimensional arrangement of the atoms in the molecule and predicts its infrared and Raman spectral characteristics. researchgate.netajchem-a.com The calculated vibrational frequencies can then be compared with experimental data to validate the computational model. scirp.org
HOMO-LUMO Energy Analysis and Charge Transfer Characteristics
Table 1: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Foundation for all other computational property calculations. |
| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Corresponds to peaks in IR and Raman spectra, used for identification. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. irjweb.comajchem-a.com |
Molecular Electrostatic Potential (MESP) and Mulliken Charge Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.comirjweb.comnih.gov The MESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. mdpi.comchemrxiv.org This allows for the identification of areas prone to interaction with other charged or polar species. researchgate.netresearchgate.net
Mulliken population analysis is a method for assigning partial atomic charges within a molecule. huntresearchgroup.org.ukuni-muenchen.de While it has known limitations, such as basis set dependency, it provides a quantitative estimate of the charge distribution, complementing the qualitative picture from MESP. huntresearchgroup.org.ukchemrxiv.org By analyzing the Mulliken charges on the atoms of this compound, one can infer the relative electronegativity and the flow of electron density within the molecule, further clarifying its reactivity. irjweb.comuni-muenchen.de
Advanced Molecular Modeling Approaches for Enzyme-Substrate Interactions
Understanding how this compound interacts with enzymes is crucial for elucidating its biological role. biorxiv.orgarxiv.org Advanced molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict and analyze these interactions at an atomic level. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a substrate when it binds to a receptor, such as an enzyme's active site. biorxiv.org This helps in identifying key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. biorxiv.orgmdpi.com
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.netdrugdesign.org For this compound, SAR investigations would involve synthesizing and testing a series of analogues with systematic modifications to different parts of the molecule.
Preclinical Research Applications of 6 Fluorohomovanillic Acid in Biological Models
In Vivo Investigations of 6-Fluorohomovanillic Acid Metabolism in Rodent Models
Rat Models for Striatal Dopaminergic Metabolism
In the study of dopaminergic function, rodent models, particularly rats, have been instrumental. The investigation of this compound (FHVA) in these models is often linked to the metabolism of its precursor, 6-[18F]fluoro-L-DOPA ([18F]FDOPA), a radiotracer used in positron emission tomography (PET) to assess dopamine (B1211576) synthesis and turnover. turkupetcentre.net Following administration, [18F]FDOPA is metabolized within the striatum to [18F]fluorodopamine ([18F]FDA), which is subsequently broken down into metabolites including [18F]6-fluoro-3,4-dihydroxyphenylacetic acid ([18F]FDOPAC) and [18F]FHVA. turkupetcentre.net
Microdialysis studies in the rat striatum have been employed to understand the real-time dynamics of these metabolic processes. nih.gov These investigations help to differentiate the effects of various compounds on dopamine release and metabolism, providing insights into the potential pharmacological impacts of substances related to this compound. nih.gov
Studies on Enzyme Inhibition Effects in Animal Models
The metabolism of [18F]FDOPA to [18F]FHVA is a multi-step enzymatic process involving aromatic L-amino acid decarboxylase (AADC), monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT). nih.govresearchgate.net Animal models have been crucial in elucidating how the inhibition of these enzymes alters the metabolic pathway and the resulting concentrations of metabolites like [18F]FHVA. nih.gov
For instance, pretreatment with carbidopa (B1219), an inhibitor of AADC, leads to a significant increase in the formation of 3-O-methyl-6-[18F]-fluoro-L-DOPA ([18F]3-OMFD) as the primary metabolite. nih.gov Conversely, when both COMT and MAO-A are inhibited, [18F]FDA becomes the major metabolite. nih.gov The inhibition of MAO-A alone results in the identification of [18F]3-OMFD and [18F]FMT. nih.gov These studies in animal models demonstrate that by selectively inhibiting key enzymes, the metabolic fate of [18F]FDOPA can be directed, thereby influencing the production of [18F]FHVA. nih.gov
Primate Models in this compound-Related Dopamine Turnover Studies
MPTP-Induced Parkinsonism Models and Metabolite Ratios
Nonhuman primate models of Parkinson's disease, induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have provided significant insights into dopamine turnover and the role of metabolites such as FHVA. osti.gov MPTP selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. nih.gov
In MPTP-treated primates, a marked reduction in striatal [18F]FDA and its metabolites, including [18F]FHVA and [18F]FDOPAC, is observed. osti.gov A key finding in these models is the dramatic increase in the ratio of acidic metabolites to [18F]FDA. Specifically, the ([18F]FHVA + [18F]FDOPAC) / [18F]FDA ratio was found to be approximately 1:2 in the putamen of normal primates, while in the lesioned putamen of MPTP-treated animals, this ratio increased to at least 6:1. osti.gov This shift indicates a significantly accelerated turnover of [18F]FDA in the parkinsonian state. osti.gov
Studies measuring the time profile of [18F]FDOPA metabolites in the primate striatum have further detailed these processes. Following [18F]FDOPA injection, the primary metabolites identified are [18F]3-OMFD, [18F]FDA, [18F]FDOPAC, and [18F]FHVA. nih.govresearchgate.net The relative percentages of these metabolites change over time, with [18F]FHVA concentration increasing significantly from 30 to 90 minutes post-injection, highlighting its role as a key downstream metabolite in dopamine turnover. nih.govresearchgate.net
Table 1: Percentage of Total Radioactivity of [18F]FDOPA and its Metabolites in Primate Striatum
| Metabolite | % at 30 minutes | % at 90 minutes |
| [18F]FDOPA | 5% | 2% |
| [18F]FDA | 39% | 23% |
| [18F]FDOPAC | 12% | 3% |
| [18F]FHVA | 14% | 34% |
| [18F]3-OMFD | 29% | 39% |
| Data sourced from studies on nonhuman primates following a bolus injection of [18F]FDOPA with carbidopa pretreatment. nih.govresearchgate.net |
Research on this compound in Cancer Models (Non-human focus)
[18F]FDOPA Metabolism and Metabolite Profiles in Pancreatic Adenocarcinoma Models
The metabolism of [18F]FDOPA, leading to the formation of [18F]FHVA, has also been investigated in non-human cancer models, specifically in orthotopic mouse models of pancreatic adenocarcinoma. nih.gov In these models, [18F]FDOPA is taken up by both healthy pancreatic tissue and tumor cells. nih.gov The subsequent metabolic pathway involves its conversion by AADC to [18F]FDA, which is then metabolized by MAO to [18F]FDOPAC and subsequently by COMT to [18F]FHVA. nih.gov An alternative pathway involves the conversion of [18F]FDA by COMT to [18F]6-fluoro-3-methoxytyramine, which is then oxidized by MAO to [18F]FHVA. nih.gov
In vehicle-treated mice with pancreatic tumors, radio-high-performance liquid chromatography identified three main metabolites in the pancreas: [18F]3-OMFD, [18F]FHVA, and [18F]FMT. nih.gov This indicates that the metabolic pathway leading to [18F]FHVA is active in this cancer model. Studies have shown that inhibiting specific enzymes can alter the metabolite profile, which can be leveraged to improve tumor imaging. nih.govnih.gov For example, pretreatment with a combination of COMT and MAO-A inhibitors was found to improve the differentiation of the pancreas from surrounding tissues and the tumor from healthy pancreatic tissue. nih.govnih.gov
Table 2: Main [18F]FDOPA Metabolites Identified in the Pancreata of Orthotopic Pancreatic Adenocarcinoma Mouse Models Under Different Pretreatment Conditions
| Pretreatment | Main Metabolite(s) Identified |
| Vehicle | [18F]3-OMFD, [18F]FHVA, [18F]FMT |
| Carbidopa (AADC inhibitor) | [18F]3-OMFD |
| MAO-A inhibitor | [18F]3-OMFD, [18F]FMT |
| COMT + MAO-A inhibitors | [18F]FDA |
| COMT inhibitor | [18F]FDOPAC |
| Data from a study on mice bearing orthotopic BxPC3 pancreatic adenocarcinoma. nih.gov |
Development and Validation of Animal Models for this compound Research
The investigation of this compound (6-F-HVA) in preclinical settings has been closely tied to the broader research on dopamine metabolism, primarily through the use of its precursor, L-3,4-dihydroxy-6-[18F]fluorophenylalanine ([18F]FDOPA), in positron emission tomography (PET) studies. Animal models, therefore, have been developed and validated not for 6-F-HVA research in isolation, but as part of a comprehensive approach to understanding the dopaminergic system in both normal and pathological states. Rodent models, particularly rats and mice, have been instrumental in this research.
The validation of these animal models for studying the kinetics of [18F]FDOPA and its metabolites, including 6-F-HVA (often denoted as [18F]FHVA in these studies), relies on meticulous experimental procedures. A common approach involves the intravenous administration of [18F]FDOPA, followed by the collection of plasma and brain tissue samples at various time points. High-performance liquid chromatography (HPLC) is then employed to separate and quantify [18F]FDOPA and its various metabolites. nih.govsci-hub.se This analytical validation ensures that the measurements of [18F]FHVA and other related compounds are accurate and reflect their true concentrations in the biological samples.
A critical aspect of these animal models is the development of compartmental models to describe the in vivo kinetics of [18F]FDOPA metabolism. nih.govsci-hub.se These mathematical models are formulated based on the known biochemical pathways of L-DOPA, including its conversion to dopamine and subsequent catabolism to form metabolites like 6-F-HVA. The accuracy of these models is tested by comparing the predicted concentrations of metabolites with those measured experimentally via HPLC. sci-hub.se
Research has demonstrated that these compartmental models can accurately reflect the radiochemical composition in the rat brain, particularly for tracer circulation times longer than 10 minutes. nih.gov Discrepancies observed at earlier time points have led to refinements in the models, such as accounting for the vesicular storage of [18F]fluorodopamine ([18F]FDA), the immediate precursor to the metabolic pathway leading to [18F]FHVA. nih.gov
The following table summarizes the key metabolites of [18F]FDOPA that are typically measured in these animal models, providing a basis for understanding the metabolic context in which 6-F-HVA is studied.
| Metabolite | Full Name | Role in Dopamine Pathway |
| [18F]OMFD | 3-O-methyl-[18F]FDOPA | Product of COMT-mediated methylation of [18F]FDOPA. |
| [18F]FDA | 6-[18F]fluorodopamine | Decarboxylation product of [18F]FDOPA. |
| [18F]FDOPAC | L-3,4-dihydroxy-6-[18F]fluorophenylacetic acid | Product of MAO-mediated deamination of [18F]FDA. |
| [18F]FHVA | 6-[18F]fluorohomovanillic acid | Product of COMT-mediated methylation of [18F]FDOPAC. |
| COMT: Catechol-O-methyltransferase, MAO: Monoamine oxidase |
In addition to physiological studies, animal models of specific diseases have been employed to investigate alterations in dopamine metabolism where 6-F-HVA is a relevant biomarker. For instance, in rodent models of Parkinson's disease, the levels of dopamine metabolites are assessed to understand the extent of dopaminergic neurodegeneration. mdpi.com Similarly, xenograft mouse models of cancers, such as pancreatic adenocarcinoma, have been used to study the uptake and metabolism of [18F]FDOPA, with [18F]FHVA being one of the measured metabolites. nih.gov In these models, the effects of enzyme inhibitors on the metabolic profile of [18F]FDOPA are investigated to enhance tumor imaging. nih.gov
The validation of these models often involves comparing the imaging data from PET with ex vivo tissue analysis, such as autoradiography and chromatography, to confirm the distribution and metabolism of the tracer. nih.gov The findings from these animal models have been crucial in validating the use of [18F]FDOPA PET as a tool for studying the dopaminergic system and for the clinical imaging of neuroendocrine tumors and other pathologies. snmjournals.orgturkupetcentre.net
The kinetic constants for the various metabolic steps, including the formation of 6-F-HVA, are estimated from the data obtained in these animal models. These constants are vital for the interpretation of PET imaging data in both preclinical and clinical research. The table below presents a conceptual representation of the type of kinetic data derived from these studies.
| Kinetic Parameter | Description | Significance in 6-F-HVA Research |
| Kinflux | Rate of [18F]FDOPA transport into the brain | Determines the availability of precursor for conversion to 6-F-HVA. |
| k3 | Rate of [18F]FDOPA decarboxylation to [18F]FDA | The initial step in the pathway leading to 6-F-HVA formation. |
| kCOMT | Rate of COMT-mediated metabolism | Directly influences the rate of conversion of [18F]FDOPAC to [18F]FHVA. |
| kMAO | Rate of MAO-mediated metabolism | Affects the production of the immediate precursor to 6-F-HVA. |
These validated animal models provide a robust platform for investigating the biochemical and physiological factors that influence the levels of 6-F-HVA, thereby offering valuable insights into dopamine metabolism in health and disease.
Advanced Research Perspectives and Emerging Directions for 6 Fluorohomovanillic Acid
6-Fluorohomovanillic Acid as a Biochemical Biomarker in Preclinical Disease Models
The primary application of 6-FHVA in preclinical research is as a biomarker for dopamine (B1211576) turnover, particularly in the context of neurological and metabolic disorders. nih.govnih.gov Its radiolabeled form, [¹⁸F]this compound ([¹⁸F]FHVA), is a key metabolite of [¹⁸F]6-fluoro-L-dopa ([¹⁸F]FDOPA), a widely used radiotracer in Positron Emission Tomography (PET) for imaging the dopaminergic system. researchgate.netnih.gov
Neurological Disease Models:
In preclinical models of Parkinson's disease, the measurement of [¹⁸F]FHVA in cerebrospinal fluid (CSF) and brain tissue provides an indirect measure of dopamine metabolism and turnover. nih.gov Studies in non-human primates have shown that the concentration of fluorohomovanillic acid in the CSF reflects dopamine turnover in the brain. nih.gov This is crucial for assessing the efficacy of therapeutic interventions aimed at restoring dopaminergic function. Animal models, such as those using neurotoxic drugs to induce Parkinson's-like symptoms, are instrumental in this research.
Metabolic Disease Models:
| Preclinical Model | Disease Area | Key Findings Related to 6-FHVA |
| Cynomolgus Monkeys | Parkinson's Disease | CSF levels of fluorohomovanillic acid reflect brain dopamine turnover. nih.gov |
| Rat Models | Parkinson's Disease | [¹⁸F]FHVA is a key metabolite in [¹⁸F]FDOPA PET studies, indicating dopamine metabolism. nih.gov |
| New Zealand Rabbits | Metabolic Health | Increased serum this compound is linked to improved gut health and reduced inflammation. mdpi.com |
Elucidating Novel Biochemical Roles of this compound
Beyond its role as a metabolite of [¹⁸F]FDOPA, researchers are exploring other potential biochemical functions of 6-FHVA. While it is not a naturally occurring metabolite in humans, its presence following exposure to its precursors can offer insights into metabolic pathways. hmdb.ca
6-FHVA belongs to the class of organic compounds known as methoxyphenols. hmdb.ca As a metabolite, its formation is intrinsically linked to the enzymes that process its parent compounds. In the context of [¹⁸F]FDOPA metabolism, after being converted to [¹⁸F]fluorodopamine, it is further metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce [¹⁸F]6-fluoro-L-3,4-dihydrophenylacetic acid ([¹⁸F]FDOPAC) and subsequently [¹⁸F]FHVA. nih.gov Understanding the kinetics of these enzymatic reactions is crucial for accurately interpreting PET scan data. nih.gov
Recent studies have highlighted the upregulation of certain metabolites alongside this compound in specific experimental conditions, suggesting potential co-regulation or shared metabolic pathways. mdpi.com Further research is needed to elucidate the direct biological activities of 6-FHVA and its potential interactions with cellular targets.
Methodological Advancements in this compound Detection and Analysis
The accurate detection and quantification of 6-FHVA are paramount for its utility as a biomarker. Various analytical techniques have been developed and refined to achieve high sensitivity and specificity.
Chromatographic and Spectrometric Methods:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating 6-FHVA from other metabolites in biological samples like plasma and CSF. nih.govnih.govresearchgate.netau.dk HPLC is often coupled with other detection methods for enhanced sensitivity and specificity.
Mass Spectrometry (MS), particularly when combined with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and structural information for metabolite identification. mdpi.comwur.nl These methods allow for the precise measurement of low concentrations of 6-FHVA and its related compounds. mdpi.com
Other analytical techniques that have been employed in the broader context of metabolite analysis include:
Nuclear Magnetic Resonance (NMR) Spectrometry: Provides structural elucidation of compounds. wur.nl
Inductively Coupled Plasma (ICP) analysis: Used for elemental analysis. wur.nlwho.int
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for separation. cdc.govbartovation.com
| Analytical Technique | Application in 6-FHVA Analysis | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of 6-FHVA from other metabolites in biological fluids. nih.govnih.gov | High resolution and quantitative accuracy. researchgate.net |
| Mass Spectrometry (MS) | Sensitive detection and structural identification of 6-FHVA. mdpi.com | High sensitivity and specificity. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of 6-FHVA. | Excellent separation for volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive analysis of 6-FHVA in complex mixtures. mdpi.com | Combines the separation power of LC with the sensitivity of MS. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of 6-FHVA. wur.nl | Provides detailed structural information. wur.nl |
Computational Chemistry and Artificial Intelligence in this compound Research
Computational approaches are increasingly being integrated into the study of molecules like 6-FHVA, offering predictive insights and accelerating research.
Computational Chemistry:
Quantum computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the molecular properties of 6-FHVA. scielo.org.mxplos.org These calculations can help in understanding its electronic structure, reactivity, and potential interactions with biological molecules. scielo.org.mxyoutube.com This information is valuable for designing new derivatives with improved properties or for interpreting experimental data.
Artificial Intelligence (AI):
AI and machine learning (ML) are poised to revolutionize how researchers analyze the large datasets generated in metabolomics and other -omics studies. deep6.ainih.govnih.gov AI algorithms can be trained to identify patterns and correlations between 6-FHVA levels and disease states, potentially leading to the development of predictive models for disease diagnosis or prognosis. nih.gov In drug discovery, AI can be used to predict the efficacy and toxicity of new compounds, and similar principles can be applied to understand the biological impact of metabolites like 6-FHVA. nih.gov
Integration of Multi-Omics Data in this compound Metabolic Profiling
To gain a holistic understanding of the biological significance of 6-FHVA, it is essential to integrate data from various -omics platforms.
Multi-Omics Integration:
This approach combines data from metabolomics (the study of metabolites), transcriptomics (the study of RNA transcripts), and proteomics (the study of proteins) to construct a comprehensive picture of cellular processes. nih.govmdpi.comresearchgate.net For instance, by correlating changes in 6-FHVA levels with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the metabolic pathways and regulatory networks that are influenced by or influence this compound. phgfoundation.orgwikipedia.orgnih.govgenome.govnih.gov
A study on Rosa roxburghii fruit, for example, successfully used a combined metabolomics and transcriptomics approach to elucidate the biosynthesis networks of various metabolites. mdpi.com A similar strategy could be applied to uncover the broader metabolic context of 6-FHVA. The integration of multi-omics data can help to differentiate between baseline metabolic fluctuations and changes that are specifically induced by a particular condition or treatment. mdpi.com This is particularly relevant for a compound like 6-FHVA, which is not naturally occurring in humans. hmdb.ca
The development of sophisticated data integration pipelines and tools is crucial for handling the complexity and volume of multi-omics data. nih.gov These tools enable researchers to move beyond simple biomarker discovery towards a more functional understanding of the metabolome. nih.gov
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting 6-Fluorohomovanillic acid in biological samples?
- Answer : The primary methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS/MS is favored for its sensitivity in quantifying low concentrations in biological matrices like plasma or cerebrospinal fluid, while NMR provides structural confirmation. For example, in primate brain studies, LC-MS/MS identified metabolites such as [18F]this compound (FHVA) with distinct retention times and fragmentation patterns .
Q. How is this compound synthesized in laboratory settings?
- Answer : Synthesis typically involves fluorination of homovanillic acid derivatives. The SMILES notation (COC1=C(O)C=C(F)C(CC(O)=O)=C1) indicates a methoxy group at position 5, a hydroxyl group at position 4, and a fluorine atom at position 2 on the benzene ring. Fluorination can be achieved via electrophilic substitution or using fluorinating agents like Selectfluor™ under controlled conditions .
Q. What is the role of this compound in dopamine metabolism studies?
- Answer : It is a key metabolite of [18F]6-fluoro-L-DOPA (FDOPA), a PET tracer used to assess dopaminergic activity. After FDOPA decarboxylation to [18F]6-fluorodopamine (FDA), FHVA forms via catechol-O-methyltransferase (COMT)-mediated methylation. Its accumulation in striatal tissues reflects dopamine turnover rates, critical for studying neurodegenerative diseases like Parkinson’s .
Advanced Research Questions
Q. How can researchers optimize the detection of this compound in complex biological matrices?
- Answer : Optimization involves:
- Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds.
- Chromatographic conditions : Gradient elution with mobile phases containing 0.1% formic acid to enhance peak resolution.
- Internal standards : Deuterated analogs (e.g., FHVA-d3) to correct for matrix effects in LC-MS/MS .
Q. What strategies resolve contradictions between experimental metabolite levels and computational predictions in FDOPA studies?
- Answer : Discrepancies often arise from oversimplified kinetic models. A study comparing single- versus dual-compartment models for FDA metabolism found that incorporating both slow (vesicular) and fast (cytosolic) turnover rates improved alignment with experimental FHVA levels in primate striatum. Iterative model refinement using in vivo metabolite profiles is recommended .
Q. What are the challenges in quantifying this compound in longitudinal neurochemical studies?
- Answer : Key challenges include:
- Metabolite stability : FHVA degrades under prolonged storage; samples should be stored at -80°C with antioxidants.
- Inter-subject variability : Normalize data to creatinine or total protein content.
- Instrument calibration : Regular calibration with certified reference materials to maintain accuracy across study timepoints .
Methodological Considerations
- Data Analysis : Use software like MATLAB or Python for kinetic modeling, incorporating rate constants for decarboxylation, methylation, and clearance. Raw data should be archived with metadata (e.g., sample collection time, pretreatment conditions) to enable reproducibility .
- Reporting Standards : Follow CONSORT-EHEALTH guidelines for transparency in methodology, including details on instrumentation, validation protocols, and adjustments made during trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
